molecular formula C6H8O2 B093131 3-Methylenecyclobutanecarboxylic acid CAS No. 15760-36-8

3-Methylenecyclobutanecarboxylic acid

Cat. No. B093131
CAS RN: 15760-36-8
M. Wt: 112.13 g/mol
InChI Key: NNKLICLIBKMDOY-UHFFFAOYSA-N
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Patent
US08524689B2

Procedure details

To a stirring solution of 3-methylene-cyclobutane carboxylic acid (1.0 g, 8.9 mmol) in THF (90 mL) was added NaN3 (2.0 g, 31.1 mmol), followed by tetrabutyl ammonium bromide (0.48 g, 1.5 mmol) and Zn(OTf)2 (0.1 g, 0.3 mmol), and the reaction mixture was heated to 40° C. Boc2O (2.1 g, 9.8 mmol) was then added at once, and the reaction was heated at 45° C. overnight. The reaction was then cooled to 0° C. and was quenched with 10% aq. NaNO2 (180 mL). The THF was evaporated and the aqueous layer was extracted with EtOAc (180 mL). The organic layer was washed with 5% aq. NaHCO3 (2×20 mL), brine (30 ml), dried over Na2SO4, filtered and concentrated to dryness to yield a crude, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate: 0-90%) to yield the desired N-Boc-3-methylene-cyclobutanamine (0.57 g, 3.1 mmol, 34.9% yield): 1H NMR (250 MHz, CDCl3) δ 4.83 (s, 2 H), 4.79 (bs, 1 H), 4.05-4.23 (m, 1 H), 2.92-3.11 (m, 2 H), 2.50-2.65 (m, 2 H), 1.44 (s, 9 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=[C:2]1[CH2:5][CH:4]([C:6](O)=O)[CH2:3]1.[N-:9]=[N+]=[N-].[Na+].[CH3:13][C:14]([O:17][C:18]([O:20]C(OC(C)(C)C)=O)=O)([CH3:16])[CH3:15]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Zn+2]>[C:18]([NH:9][CH:2]1[CH2:3][C:4](=[CH2:6])[CH2:5]1)([O:17][C:14]([CH3:16])([CH3:15])[CH3:13])=[O:20] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=C1CC(C1)C(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Three
Name
Quantity
0.48 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 45° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched with 10% aq. NaNO2 (180 mL)
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (180 mL)
WASH
Type
WASH
Details
The organic layer was washed with 5% aq. NaHCO3 (2×20 mL), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a crude, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel/hexanes:ethyl acetate: 0-90%)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1CC(C1)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.1 mmol
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 34.9%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.